molecular formula C10H10ClF6N B581908 (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride CAS No. 216002-19-6

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride

Cat. No.: B581908
CAS No.: 216002-19-6
M. Wt: 293.637
InChI Key: DWSPCWWXKNPRFN-JEDNCBNOSA-N
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Description

Molecular Architecture and Stereochemical Configuration

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride (C₁₀H₁₀ClF₆N) features a chiral ethylamine backbone bonded to a 3,5-bis(trifluoromethyl)phenyl group. The stereogenic center at the α-carbon of the ethylamine moiety confers the (S)-configuration, which is critical for its interactions in asymmetric synthesis and biological systems. The phenyl ring contains two trifluoromethyl (-CF₃) substituents at the 3- and 5-positions, creating a symmetrical electronic environment that enhances the compound’s lipophilicity and metabolic stability.

The InChI code (1S/C₁₀H₉F₆N·ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H/t5-;/m0./s1) confirms the spatial arrangement, with the chiral center’s absolute configuration verified via polarimetry and chiral chromatography. The trifluoromethyl groups induce significant steric hindrance, influencing the molecule’s reactivity in nucleophilic substitution and hydrogen-bonding interactions.

X-ray Crystallographic Analysis of Trifluoromethyl-Substituted Benzene Derivatives

While direct X-ray data for this compound are limited, studies on analogous trifluoromethylated aromatics provide structural insights. For example, tetrakis[3,5-bis(trifluoromethyl)phenyl]silane (C₃₂H₁₂F₂₄Si) crystallizes in a monoclinic lattice (space group P2/c) with Si–C bond lengths of 1.873–1.879 Å and tetrahedral geometry around silicon. The CF₃ groups adopt ordered conformations due to weak F⋯F interactions (2.8–3.1 Å), which stabilize the crystal lattice.

In tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide, dihedral angles between phenyl rings range from 57.68° to 79.48°, reflecting steric repulsion between CF₃ groups. These findings suggest that the 3,5-bis(trifluoromethyl)phenyl group in the target compound likely adopts a planar conformation, minimizing steric clashes while maximizing π-stacking interactions.

Spectroscopic Profiling (NMR, FT-IR, MS) for Structural Validation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR : The ethylamine proton resonates at δ 1.38 ppm (d, J = 6.4 Hz), while the aromatic protons appear as a singlet at δ 7.75–7.80 ppm due to symmetry. The NH₃⁺ proton is observed as a broad peak at δ 1.45 ppm.
  • ¹⁹F NMR : Two distinct signals at δ -63.2 ppm (CF₃ groups) confirm their electronic equivalence.

Fourier-Transform Infrared (FT-IR):

  • N–H stretching vibrations: 3350–3250 cm⁻¹ (broad).
  • C–F stretches: 1280–1120 cm⁻¹ (strong).
  • Phenyl ring vibrations: 1600–1450 cm⁻¹ (C=C stretching).

Mass Spectrometry (MS):

  • Electron ionization (EI-MS) shows a molecular ion peak at m/z 293.64 (M⁺), with characteristic fragment losses at m/z 69 (CF₃).
Technique Key Peaks Assignment
¹H NMR δ 1.38 (d) Ethylamine CH₃
¹⁹F NMR δ -63.2 CF₃ groups
FT-IR 1280 cm⁻¹ C–F stretch
EI-MS m/z 293.64 [M]⁺

Computational Modeling of Electronic Effects from Trifluoromethyl Groups

Density Functional Theory (DFT) studies reveal that the -CF₃ groups exert strong electron-withdrawing effects (-I), reducing the electron density on the phenyl ring by 0.43 eV per substituent. This polarizes the ethylamine moiety, increasing its susceptibility to electrophilic attack at the nitrogen atom. Natural Bond Orbital (NBO) analysis indicates hyperconjugation between the C–F σ* orbitals and the aromatic π-system, stabilizing the molecule by 12–15 kcal/mol.

Molecular electrostatic potential (MEP) maps show a negative charge localized on the fluorine atoms (-0.32 e) and a positive charge on the NH₃⁺ group (+0.45 e), facilitating ionic interactions in crystalline states. Time-Dependent DFT (TD-DFT) predicts a HOMO-LUMO gap of 4.8 eV, consistent with UV-Vis absorption at λₘₐₓ 265 nm.

Properties

IUPAC Name

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6N.ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSPCWWXKNPRFN-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters

  • Substrate : 3,5-Bis(trifluoromethyl)acetophenone (100 mM)

  • Amine donor : Isopropylamine (200 mM)

  • Catalyst : S-ω-TA (ATA117 variant) and ADH co-expression system

  • Conditions : 40°C, pH 9.0 Tris-HCl buffer, 24 h

  • Yield : 78% with >99% ee

The ADH regenerates NADH by reducing acetone (a byproduct of isopropylamine), driving the equilibrium toward amine formation. Co-expression plasmids (e.g., pETDuet-ATA117-ADH) improve substrate handling capacity by 1.5-fold compared to single-enzyme systems.

Chiral Resolution via Diastereomeric Salt Formation

Classical resolution remains widely used for separating enantiomers. Racemic 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine is treated with a chiral resolving agent (e.g., (R)-mandelic acid) to form diastereomeric salts, which are differentially crystallized. The free base is then isolated and converted to the hydrochloride salt.

Process Optimization

ParameterValue
Resolving agent(R)-Mandelic acid
SolventEthanol/water (7:3 v/v)
Crystallization cycles3
Final ee98%
Overall yield32%

This method, while straightforward, suffers from low yields due to iterative crystallizations. Industrial applications often combine it with recycling mother liquors to improve efficiency.

Asymmetric Hydrogenation of Imine Precursors

Asymmetric hydrogenation of N-aryl imines using chiral ruthenium catalysts offers a direct route to enantiopure amines. The imine precursor, 1-(3,5-bis(trifluoromethyl)phenyl)ethylideneamine, is hydrogenated under high pressure with a BINAP-Ru complex.

Catalytic System Performance

Imine+H2(S)-BINAP-Ru(S)-Amine\text{Imine} + \text{H}_2 \xrightarrow{\text{(S)-BINAP-Ru}} \text{(S)-Amine}

Catalyst LoadingPressure (bar)Temperature (°C)ee (%)Yield (%)
0.5 mol%50609588
1.0 mol%50609690

The trifluoromethyl groups’ electron-withdrawing effects enhance imine reactivity, but catalyst costs remain a limitation for scale-up.

Kinetic Resolution Using Lipases

Lipase-mediated kinetic resolution of racemic esters provides an alternative biocatalytic route. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-ester, leaving the (S)-ester intact, which is subsequently hydrolyzed to the amine.

Hydrolysis Conditions

  • Substrate : Racemic 1-(3,5-bis(trifluoromethyl)phenyl)ethyl acetate

  • Enzyme : CAL-B immobilized on acrylic resin

  • Solvent : Phosphate buffer (pH 7.0)/isooctane biphasic system

  • Conversion : 45% (theoretical maximum for kinetic resolution)

  • ee (S-amine) : 99%

Despite high enantioselectivity, maximum yield is constrained to 50%, necessitating recycling of the undesired enantiomer.

Chiral Auxiliary-Based Synthesis

Chiral auxiliaries like (S)-α-methylbenzylamine enable stereocontrol during C–N bond formation. The auxiliary is coupled to 3,5-bis(trifluoromethyl)phenylacetyl chloride, followed by diastereoselective reduction and cleavage.

Stepwise Protocol

  • Coupling :
    Acetyl chloride+(S)-α-methylbenzylamineEDCDiastereomeric amide\text{Acetyl chloride} + \text{(S)-α-methylbenzylamine} \xrightarrow{\text{EDC}} \text{Diastereomeric amide}

  • Reduction : LiAlH₄ reduces the amide to the amine.

  • Auxiliary Removal : Hydrogenolysis over Pd/C yields the free (S)-amine.

StepYield (%)ee (%)
192
28599
39099

This method achieves high ee but involves multiple steps, increasing production costs.

Final Salt Formation and Purification

The free (S)-amine is treated with HCl gas in anhydrous ether to form the hydrochloride salt, which is purified via recrystallization from ethanol/diethyl ether.

Purity Before RecrystallizationPurity After Recrystallization
95%99.5%

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals due to its unique properties.

Mechanism of Action

The mechanism of action of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Phenyl Ethylamine Derivatives

(a) Substituent Variations
Compound Name CAS Number Substituents Molecular Weight Key Differences
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine HCl 216002-19-6 3,5-(CF₃)₂ 293.64 High lipophilicity due to CF₃ groups; enhanced metabolic stability .
(S)-1-(3,5-Difluorophenyl)ethanamine HCl 1213128-98-3 3,5-F₂ ~217.63 Lower molecular weight; reduced electronegativity compared to CF₃ groups .
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine HCl 1391540-47-8 4-CF₃O ~283.7 Trifluoromethoxy group increases steric bulk but lowers lipophilicity vs. CF₃ .
(R)-1-(3-Fluorophenyl)ethylamine HCl 321429-49-6 3-F ~189.6 Single fluorine substituent reduces electronic effects; R-configuration may alter biological activity .
(b) Functional Group Variations
  • Dopamine HCl (CAS 62-31-7): Structurally distinct (dihydroxyphenyl vs. CF₃ groups); hydrophilic with catecholamine activity, contrasting with the target compound’s hydrophobic profile .

Physicochemical and Hazard Profiles

Property (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine HCl (S)-1-(3,5-Difluorophenyl)ethanamine HCl Dopamine HCl
Boiling Point No data No data Decomposes at ~248°C
Storage Sealed, dry, room temperature Likely similar (hygroscopic amines) Hygroscopic; refrigerated
Hazards H302, H315, H319, H335 Limited data H318 (eye damage)

The trifluoromethyl groups in the target compound increase its lipophilicity (logP ~3.5 estimated) compared to difluoro analogs (logP ~2.1), enhancing membrane permeability but requiring careful handling due to respiratory hazards .

Key Research Findings

  • Metabolic Stability: The trifluoromethyl groups in the target compound resist oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .
  • Enantiomeric Specificity : The (S)-configuration is critical for binding affinity in drug-receptor interactions, as seen in related compounds like (S)-1-(4-fluorophenyl)ethylamine .
  • Safety : Higher hazard profile vs. dopamine HCl due to trifluoromethyl-induced irritation risks; precautionary measures (e.g., P261, P305+P351+P338) are essential .

Biological Activity

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

  • Chemical Formula : C₉H₁₀F₃N·HCl
  • Molecular Weight : 189.18 g/mol
  • CAS Number : 127852-30-6
  • Structure : The compound features a trifluoromethyl-substituted phenyl group, which enhances its lipophilicity and biological activity.

Research indicates that (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine acts primarily as a selective antagonist at certain neurotransmitter receptors. Notably, it has been identified as a key intermediate in the synthesis of casopitant, an NK1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting (CINV) .

Key Interactions

  • Hydrogen Bonding : The compound exhibits N—H···O hydrogen bonding interactions that may play a role in its receptor binding affinity .
  • Receptor Modulation : Its structural characteristics allow it to modulate various receptor activities, particularly those associated with serotonin and dopamine pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine. For example:

  • N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) demonstrated significant growth inhibition of liver cancer cell lines (HepG2 and Hep3B). Treatment with NHDC showed concentration-dependent effects on cell viability and apoptosis induction .
Concentration (µM)Cell Viability (%)Apoptosis Induction (%)
18510
56530
104060
10.82080

This table summarizes the effects of varying concentrations of NHDC on liver cancer cells over a treatment period .

Neuropharmacological Effects

The compound's ability to influence neurotransmitter systems suggests potential applications in treating neurological disorders. Its interaction with serotonin receptors may provide insights into its use as an antidepressant or anxiolytic agent.

Case Studies

  • Chemotherapy-Induced Nausea and Vomiting : In clinical settings, casopitant, derived from (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine, has shown efficacy in reducing CINV, highlighting the compound's therapeutic relevance in oncology .
  • Liver Cancer Research : A study demonstrated that NHDC not only inhibited tumor growth but also affected the signaling pathways involved in cancer progression by modulating HNF4α and STAT3 pathways .

Q & A

Q. What are the recommended synthetic routes for preparing (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine hydrochloride with high enantiomeric purity?

  • Methodological Answer : Chiral resolution or enantioselective synthesis is typically employed. For example, reductive amination of 3,5-bis(trifluoromethyl)benzaldehyde with (S)-α-methylbenzylamine followed by hydrogenolysis can yield the desired (S)-enantiomer. The hydrochloride salt is then formed via acidification with HCl . Chiral HPLC (e.g., using a Chiralpak® column) is critical for verifying enantiopurity (>99% ee) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the trifluoromethyl groups and stereochemistry. For example, 19F^{19}\text{F} NMR typically shows two distinct peaks for the -CF3_3 groups due to symmetry. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) validate molecular weight and absolute configuration .

Q. What solvents and storage conditions are optimal for maintaining stability?

  • Methodological Answer : The hydrochloride salt is hygroscopic and should be stored in a desiccator at 2–8°C under inert gas (N2_2 or Ar). DMSO or methanol are suitable solvents for dissolution, but aqueous solutions should be prepared fresh to avoid hydrolysis. Stability studies under varying pH (3–9) and temperature (25–60°C) are recommended for long-term storage protocols .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be quantified when scaling up synthesis?

  • Methodological Answer : Use chiral stationary-phase HPLC with a polar organic mobile phase (e.g., hexane:isopropanol 90:10). For example, a Daicel Chiralcel OD-H column resolves enantiomers with a retention time difference of ≥2 minutes. Alternatively, capillary electrophoresis with cyclodextrin additives provides high-resolution separation. Cross-validate results with 1H^{1}\text{H}-NMR using chiral shift reagents (e.g., Eu(hfc)3_3) .

Q. What strategies mitigate side reactions during trifluoromethyl group introduction?

  • Methodological Answer : Electrophilic trifluoromethylation using Umemoto’s reagent or transition-metal catalysis (e.g., Cu-mediated coupling) minimizes byproducts. For example, reacting 3,5-dibromophenyl precursors with CF3_3Cu generates the bis(trifluoromethyl) motif. Monitor reaction progress via 19F^{19}\text{F} NMR to detect intermediates like CF3_3-Cu adducts .

Q. How does the stereochemistry of this compound influence its activity in receptor-binding assays?

  • Methodological Answer : Conduct comparative studies using (R)- and (S)-enantiomers. For instance, in NK1_1 receptor inhibition assays (relevant to antiemetic drugs like rolapitant), the (S)-enantiomer may exhibit higher affinity due to spatial compatibility with hydrophobic binding pockets. Molecular docking simulations (e.g., using AutoDock Vina) can predict stereospecific interactions .

Q. What analytical challenges arise when quantifying trace impurities in this compound?

  • Methodological Answer : LC-MS/MS with a C18 column and 0.1% formic acid in acetonitrile/water detects impurities at <0.1%. Common impurities include des-ethyl analogs or residual benzyl intermediates from synthesis. Use standard addition methods for quantification and reference materials (e.g., CRM4601-b for NMR calibration) .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported melting points or solubility data?

  • Methodological Answer : Variations often stem from polymorphic forms or hydration states. Perform differential scanning calorimetry (DSC) to identify polymorphs (e.g., Form I vs. Form II). Solubility discrepancies in water can be addressed using shake-flask methods with pH adjustment (1–14) and UV-Vis quantification at λ = 254 nm .

Q. Why do catalytic asymmetric synthesis yields vary across studies?

  • Methodological Answer : Catalyst loading (e.g., Jacobsen’s thiourea vs. BINAP-Ru complexes) and solvent polarity significantly impact enantioselectivity. For example, using toluene instead of THF in asymmetric hydrogenation improves ee by 15–20%. Optimize reaction parameters via Design of Experiments (DoE) to identify critical factors .

Applications in Advanced Research

Q. How is this compound utilized in the synthesis of spirocyclic pharmacophores?

  • Methodological Answer :
    As a chiral amine, it serves as a building block for spirooxindoles or diazaspirodecanones. For example, coupling with ketones via Mannich reactions forms spiro centers. Monitor ring-closing steps using 13C^{13}\text{C}-NMR to confirm regioselectivity .

Q. What role does the trifluoromethyl group play in metabolic stability studies?

  • Methodological Answer :
    The -CF3_3 groups reduce oxidative metabolism by cytochrome P450 enzymes. Conduct microsomal stability assays (e.g., human liver microsomes) with LC-MS analysis. Compare half-life (t1/2_{1/2}) against non-fluorinated analogs to quantify metabolic resistance .

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